1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,7-Dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms of action, efficacy in different models, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₈N₄O
- Molecular Weight : 258.32 g/mol
- IUPAC Name : this compound
The presence of the morpholine and pyrido-pyrimidine moieties suggests potential interactions with biological targets such as kinases and other enzymes involved in cellular signaling pathways.
Anticancer Activity
This compound has been primarily studied for its anticancer properties. The compound exhibits significant inhibitory effects on various cancer cell lines by targeting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.
The mechanism through which this compound exerts its anticancer effects includes:
- Inhibition of CDK4/6 : Studies have shown that this compound selectively inhibits CDK4 and CDK6 with low nanomolar IC50 values. For instance, one study reported an IC50 value of 0.9 nM for CDK6 inhibition .
- Cell Cycle Arrest : By inhibiting these kinases, the compound induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
Cytotoxicity Studies
A range of cytotoxicity assays has been conducted to evaluate the effectiveness of this compound against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 1.59 |
PC-3 (Prostate) | 0.01 |
A-549 (Lung) | 2.48 |
These results indicate a potent cytotoxic effect, particularly against prostate cancer cells .
Study on Breast Cancer Resistance
In a recent study investigating drug resistance in breast cancer, the compound was shown to overcome resistance mechanisms associated with aromatase inhibitors. It effectively reduced cell viability in resistant MCF-7 cell lines, suggesting its potential as a second-line treatment option .
Combination Therapies
Another area of interest is the use of this compound in combination with other therapeutic agents. Preliminary data suggest that when combined with traditional chemotherapeutics, there is a synergistic effect that enhances overall cytotoxicity against resistant cancer cell lines .
Toxicity Studies
Preliminary toxicity assessments have indicated a low toxicity profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical use.
Properties
IUPAC Name |
6,12-dimethyl-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-3-4-14-18-15-12(16(22)21(14)10-11)9-13(19(15)2)17(23)20-5-7-24-8-6-20/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDFTMMIKJIWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCOCC4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.